molecular formula C20H22N2O4S2 B2963162 (Z)-4-butoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683237-66-3

(Z)-4-butoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2963162
CAS No.: 683237-66-3
M. Wt: 418.53
InChI Key: DNIHWPNVFDYBPY-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-butoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a recognized and potent inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the cellular response to DNA double-strand breaks. This compound functions by selectively binding to the ATP-binding pocket of ATM, thereby blocking its kinase activity and preventing the phosphorylation of downstream substrates such as CHK2, KAP1, and p53. This targeted inhibition is a valuable research tool for investigating the DNA damage response (DDR) pathway, particularly in the context of cancer biology. Researchers utilize this inhibitor to sensitize cancer cells to DNA-damaging agents, including ionizing radiation and chemotherapeutics like etoposide. By suppressing ATM-mediated repair and cell cycle checkpoint activation, it promotes synthetic lethality and enhances apoptosis in preclinical models of pancreatic cancer and other malignancies . Its application is critical for elucidating the mechanisms of radio- and chemosensitization and for exploring ATM's role as a therapeutic target in oncology research. The compound is cited in scientific literature and commercial catalogs as a key chemical probe for dissecting DDR signaling networks.

Properties

IUPAC Name

4-butoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-4-5-12-26-15-8-6-14(7-9-15)19(23)21-20-22(2)17-11-10-16(28(3,24)25)13-18(17)27-20/h6-11,13H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIHWPNVFDYBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-butoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound belonging to the benzamide class, characterized by a complex structure that includes a butoxy group and a methylsulfonyl substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory applications.

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : Approximately 346.44 g/mol
  • Structure : The compound features a benzothiazole moiety, which is known for its diverse biological activities.

The biological activity of this compound is hypothesized to be linked to its interactions with various biological targets. For instance, benzothiazole derivatives are often studied for their ability to inhibit certain enzymes or receptors involved in disease pathways. The specific binding affinities and mechanisms of action for this compound require further experimental validation through methods such as computational docking studies and radiolabeled assays.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including compounds structurally related to this compound. For example:

  • Cell Proliferation Inhibition : Related compounds have demonstrated significant inhibition of cancer cell proliferation in various lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells .
  • Apoptosis Induction : Compounds similar to this benzothiazole derivative have shown the ability to promote apoptosis and induce cell cycle arrest at specific concentrations, indicating their potential as anticancer agents .

Anti-inflammatory Effects

Benzothiazole derivatives are also recognized for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Antitumor6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineInhibition of A431, A549, H1299 cell proliferation
PMX610Selective anti-tumor properties in human cancer lines
Apoptosis InductionSimilar benzothiazole derivativesInduction of apoptosis and cell cycle arrest
Anti-inflammatoryVarious benzothiazole derivativesInhibition of IL-6 and TNF-α production

Case Studies

  • Synthesis and Evaluation : A study synthesized novel benzothiazole compounds and evaluated their biological activity. Among these, a compound analogous to this compound exhibited promising results against various cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research into the SAR of benzothiazole derivatives has revealed that modifications at specific positions can enhance anticancer efficacy while reducing toxicity. This emphasizes the importance of structural variations in developing effective therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

(a) Cyano vs. Butoxy Substituents

The compound (Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide () replaces the butoxy group with a cyano (-CN) group. This substitution significantly alters electronic properties:

  • Polarity: The cyano group increases polarity compared to the butoxy group, which may affect solubility and pharmacokinetics .
(b) Dual Methylsulfonyl Substituents

The compound (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide () introduces a second methylsulfonyl group on the benzamide ring. Key differences include:

  • Enhanced Sulfonyl Interactions : Dual sulfonyl groups may improve binding to sulfonamide-binding proteins or enzymes.

Modifications on the Benzo[d]thiazole Core

(a) Azepane Sulfonyl and Fluorine Substitutions

The compound (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide () features:

  • Azepane Sulfonyl Group : A seven-membered azepane ring attached to the sulfonyl group, which may enhance lipophilicity and membrane permeability.
  • Fluorine at Position 4 : Fluorine’s electronegativity could stabilize the thiazole ring and alter metabolic stability .
(b) Methoxyethyl Side Chain

In (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide (), a methoxyethyl group replaces the methyl group at position 3 of the thiazole. This modification:

  • Increases Flexibility : The ethyl chain introduces conformational flexibility.
  • Hydrogen Bonding Potential: The methoxy group may participate in hydrogen bonding, influencing target interactions .
(b) Benzamide Derivatives with Active Methylene Compounds

describes the synthesis of benzamide derivatives (e.g., compound 8a ) via reactions with active methylene compounds. These methods could parallel the target compound’s synthesis, particularly in forming the benzamide-thiazole linkage. Key observations include:

  • IR Peaks : Dual carbonyl stretches (e.g., 1679 and 1605 cm⁻¹ for 8a ) confirm the presence of acetyl and benzamide C=O groups .
  • MS Fragmentation : Mass spectra provide insights into stability, with fragments like m/z 77 (benzoyl ion) being common .

Physicochemical and Structural Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Spectral Features
Target Compound 4-butoxy, 3-methyl, 6-methylsulfonyl Not provided Not provided Likely C=O (~1660–1680 cm⁻¹)
(Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide 4-cyano Not provided Not provided CN stretch (~2200 cm⁻¹)
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide 4-methylsulfonyl, 3-(2-methoxyethyl) C₁₉H₂₀N₂O₆S₃ 468.6 Dual SO₂ stretches (~1350–1150 cm⁻¹)
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide Azepane sulfonyl, 4-fluoro, 3-ethyl Not provided Not provided Fluorine NMR shift (~-120 ppm)

Q & A

Propose a stability study under physiological conditions.

  • Protocol :

pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Monitor degradation via LC-MS.

Plasma Stability : Add to human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound.

Light Sensitivity : Expose to UV (254 nm) and track photodegradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.